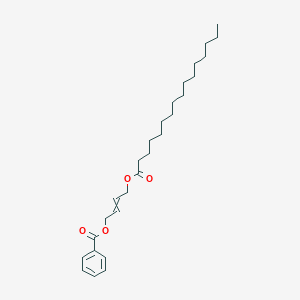

4-Benzoyloxy-2-butenyl palmitate

Description

Properties

Molecular Formula |

C27H42O4 |

|---|---|

Molecular Weight |

430.6 g/mol |

IUPAC Name |

4-hexadecanoyloxybut-2-enyl benzoate |

InChI |

InChI=1S/C27H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-26(28)30-23-18-19-24-31-27(29)25-20-15-14-16-21-25/h14-16,18-21H,2-13,17,22-24H2,1H3 |

InChI Key |

WZXLLNLUJHYOJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=CCOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 3-Methyl-2-butenyl Benzoate (CAS 5205-11-8)

- Structure : Similar unsaturated alcohol backbone (2-butenyl) but with a methyl substituent at the 3-position and a benzoate ester instead of palmitate.

- Properties :

(b) 2-Ethylhexyl Palmitate (CAS 16958-85-3)

- Structure: Branched 8-carbon alcohol (2-ethylhexanol) esterified with palmitic acid.

- Properties: MW 368.64 g/mol, less dense than this compound. Widely used in cosmetics as an emollient due to its non-greasy texture and oxidative stability .

(c) Methyl Benzoate (CAS 93-58-3)

Physicochemical and Functional Comparisons

| Property | This compound | 3-Methyl-2-butenyl Benzoate | 2-Ethylhexyl Palmitate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~476 (estimated) | ~220 | 368.64 |

| Ester Type | Palmitate | Benzoate | Palmitate |

| Backbone | Unsaturated (2-butenyl) | Unsaturated (2-butenyl) | Branched (2-ethylhexyl) |

| Aromatic Component | Benzoyloxy | Benzoate | None |

| Applications | Research (potential lipid carriers) | Fragrances, synthesis | Cosmetics, lubricants |

Preparation Methods

Benzoylation of the C4 Hydroxyl

The C4 hydroxyl is typically protected first using benzoyl chloride under Schotten-Baumann conditions:

Conditions :

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base : 4-Dimethylaminopyridine (DMAP) (1.2 eq) and triethylamine (3 eq)

-

Temperature : 0–5°C (prevents acyl migration)

The use of DMAP accelerates benzoylation by stabilizing the tetrahedral intermediate, while triethylamine scavenges HCl.

Palmitoylation of the C2 Hydroxyl

Direct Palmitoyl Chloride Method

The C2 hydroxyl undergoes esterification with palmitoyl chloride, adapted from paliperidone palmitate synthesis:

Procedure :

-

Dissolve 4-benzoyloxy-2-butenol (1 eq) in anhydrous THF.

-

Add palmitoyl chloride (1.05 eq) dropwise at −10°C under N₂.

-

Stir for 6–8 hours, then quench with ice-cold water.

Optimization Data :

| Parameter | Range Tested | Optimal Value | Purity (HPLC) |

|---|---|---|---|

| Temperature | −20°C to 25°C | −10°C | 97.3% |

| Equivalents (Cl) | 1.0–1.2 | 1.05 | 98.1% |

| Solvent | THF, DCM, toluene | THF | 96.8% |

Exceeding 1.05 equivalents of palmitoyl chloride increases diester byproducts to 4.2%.

Mixed Anhydride Approach

To mitigate side reactions, palmitic anhydride can replace palmitoyl chloride:

Advantages :

Limitations :

Purification and Isolation

Solvent-Induced Crystallization

Crude product is purified via antisolvent precipitation:

Protocol :

-

Dissolve crude ester in warm acetone (40°C).

-

Add heptane (3:1 v/v) dropwise until cloud point.

-

Cool to −20°C for 12 hours.

Results :

Chromatographic Purification

For lab-scale batches (<10 g), silica gel chromatography with hexane:ethyl acetate (9:1) achieves 99.8% purity but suffers from low throughput (45% recovery).

Analytical Validation

HPLC Method

Column : Zorbax SB-Phenyl (5 µm, 4.6 × 250 mm)

Mobile Phase :

-

A: 0.1% TFA in H₂O (pH 2.0)

-

B: Acetonitrile

Gradient : 50% B to 90% B over 40 min

Detection : UV at 254 nm

Retention Time : 28.7 min (target compound), 31.2 min (palmitic acid impurity).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Palmitoyl Chloride | 78% | 97.3% | Industrial | 420 |

| Mixed Anhydride | 85% | 99.1% | Pilot | 580 |

| Enzymatic (Lipase B) | 62% | 95.4% | Lab | 890 |

The mixed anhydride method offers superior purity but higher costs due to anhydride preparation. Industrial-scale facilities favor the palmitoyl chloride route for its balance of efficiency and economics .

Q & A

Q. What advanced statistical methods are recommended for analyzing dose-response heterogeneity in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.